Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a furan ring, a methyl group, a methylsulfanyl group, and a carbamoylmethyl ester. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be achieved through a multicomponent reaction. One common method involves the Biginelli reaction, which is a one-pot multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) . The reaction conditions typically involve heating the reaction mixture to reflux for several hours to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to increase yield and purity. This can include using more efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Br₂, HNO₃
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate
These compounds share similar structural features, such as the presence of a pyrimidine ring and a furan ring, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2-amino-2-oxoethyl) 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-7-10(13(18)20-6-9(14)17)12(21-2)16-11(15-7)8-4-3-5-19-8/h3-5H,6H2,1-2H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUQHFNYTBXTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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